molecular formula C21H26O2 B311024 2-Naphthyl undec-10-enoate

2-Naphthyl undec-10-enoate

Cat. No.: B311024
M. Wt: 310.4 g/mol
InChI Key: UMVCMSSRTJSSCJ-UHFFFAOYSA-N
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Description

2-Naphthyl undec-10-enoate is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

naphthalen-2-yl undec-10-enoate

InChI

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-14-21(22)23-20-16-15-18-12-10-11-13-19(18)17-20/h2,10-13,15-17H,1,3-9,14H2

InChI Key

UMVCMSSRTJSSCJ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-naphthol and undec-10-enoic acid. This reaction is critical for modifying the compound’s hydrophobicity or generating intermediates for further derivatization.

Conditions and Outcomes:

Hydrolysis TypeReagents/ConditionsProductsYieldReference
Acidic HydrolysisHCl (conc.), reflux2-Naphthol + Undec-10-enoic acid~90%
Basic HydrolysisNaOH (aq.), 80°CSame as above~95%

The terminal double bond remains intact under these conditions, enabling subsequent functionalization at the alkene site.

Olefin Metathesis

The terminal double bond (C10 position) participates in cross-metathesis (CM) reactions with olefins such as eugenol or methyl oleate, catalyzed by Grubbs II (Ru-based) catalysts. This reaction diversifies the compound’s applications in polymer chemistry and bioactive molecule synthesis.

Example Reaction with Eugenol:

CatalystSolventTemperatureConversionSelectivity (CM Products)Turnover Number
Grubbs IIEthanol50°C91%65% (CM1–CM4)590

Key Products:

  • CM1 : Dec-1-ene (volatile byproduct)

  • CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate (functionalized ester)

Radical Additions

The naphthyl group stabilizes radical intermediates, enabling regioselective additions. For example, thiol-ene "click" reactions proceed efficiently under UV light or thermal initiation.

Thiol-Ene Reaction Parameters:

ThiolInitiatorSolventConversionE/Z Ratio
Benzyl thiolAIBNDCM98%3:97
HexanethiolTBD (base)H₂O100%10:90

The terminal alkene reacts preferentially due to reduced steric hindrance, yielding thioether derivatives with applications in materials science.

Epoxidation and Dihydroxylation

The double bond undergoes epoxidation using dimethyldioxirane (DMDO) or osmium tetroxide, followed by ring-opening reactions.

Epoxidation Data:

Oxidizing AgentSolventCatalystEpoxide Yield
DMDODCM80%
OsO₄THFNMO95%

Epoxides serve as intermediates for synthesizing diols or cross-linked polymers.

Nucleophilic Substitution at the Ester Group

The ester undergoes aminolysis or transesterification with nucleophiles like hydrazine or alcohols.

Aminolysis with Hydrazine:

SubstrateConditionsProductYield
2-Naphthyl undec-10-enoateHydrazine hydrate, ethanol, refluxUndec-10-enehydrazide85%

This reaction is pivotal for generating hydrazide intermediates used in Schiff base or triazole syntheses.

Electrophilic Aromatic Substitution

The naphthyl ring undergoes nitration, sulfonation, or Friedel-Crafts alkylation, though the ester group may direct substitution to specific positions.

Nitration Example:

ReagentConditionsMajor ProductYield
HNO₃/H₂SO₄0–5°C1-Nitro-2-naphthyl undec-10-enoate70%

Cycloaddition Reactions

The terminal alkene participates in [2+2] or Diels-Alder cycloadditions. For example, reaction with tetrazines forms pyridazine derivatives under mild conditions.

Diels-Alder Reaction:

DienophileSolventTemperatureProductYield
TetrazineDCMRTPyridazine adduct75%

Polymerization

The undec-10-enoate chain undergoes radical or coordination polymerization. Copolymerization with styrene or acrylates yields materials with tunable thermal properties.

Radical Polymerization Data:

MonomerInitiatorMₙ (g/mol)PDI
StyreneAIBN15,0001.8

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values .
  • Apply ANOVA to compare variances across biological replicates, with post-hoc Tukey tests for significance .

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